molecular formula C12H18N2 B14037882 3,3'-(Cyclohexane-1,1-diyl)dipropanenitrile

3,3'-(Cyclohexane-1,1-diyl)dipropanenitrile

Cat. No.: B14037882
M. Wt: 190.28 g/mol
InChI Key: ZKRFCMVFCZMBLQ-UHFFFAOYSA-N
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Description

3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile is an organic compound with the molecular formula C12H18N2 It is characterized by the presence of a cyclohexane ring bonded to two propanenitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile typically involves the reaction of cyclohexane with acrylonitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydroxide or potassium hydroxide. The process involves the addition of acrylonitrile to the cyclohexane ring, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile groups to primary amines.

    Substitution: The nitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile involves its interaction with specific molecular targets. The nitrile groups can act as electrophiles, reacting with nucleophiles in biological systems. This interaction can lead to the formation of various bioactive compounds, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-Cyclohexanedipropanenitrile
  • Cyclohexane-1,1-diyldipropanenitrile

Uniqueness

3,3’-(Cyclohexane-1,1-diyl)dipropanenitrile is unique due to its specific structural arrangement, which imparts distinct chemical properties. Its ability to undergo a variety of chemical reactions and form diverse products makes it valuable in research and industrial applications.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

3-[1-(2-cyanoethyl)cyclohexyl]propanenitrile

InChI

InChI=1S/C12H18N2/c13-10-4-8-12(9-5-11-14)6-2-1-3-7-12/h1-9H2

InChI Key

ZKRFCMVFCZMBLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CCC#N)CCC#N

Origin of Product

United States

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